molecular formula C20H28O4 B025492 7alpha,15-Dihydroxydehydroabietic acid CAS No. 155205-64-4

7alpha,15-Dihydroxydehydroabietic acid

Cat. No.: B025492
CAS No.: 155205-64-4
M. Wt: 332.4 g/mol
InChI Key: ALGYTGOYQATWBA-XNFNUYLZSA-N
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Description

7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid compound. It is known for its antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This compound is derived from plants, particularly from species like Pinus koraiensis .

Scientific Research Applications

7alpha,15-Dihydroxydehydroabietic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

7alpha,15-Dihydroxydehydroabietic acid can be synthesized from natural rosin. The process involves extracting rosin from natural sources and then subjecting it to acid-base treatments to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar extraction and purification processes. The rosin is treated with specific reagents under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

7alpha,15-Dihydroxydehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Comparison with Similar Compounds

7alpha,15-Dihydroxydehydroabietic acid is unique due to its specific antiangiogenic properties. Similar compounds include other abietane-type diterpenoids like kochianic acid A, kochianic acid B, and pedunculatic acid B. These compounds share structural similarities but may differ in their biological activities and applications .

Properties

IUPAC Name

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYTGOYQATWBA-XNFNUYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?

A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.

Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?

A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.

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